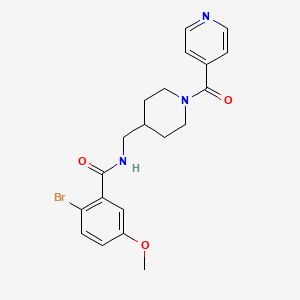

2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)-5-methoxybenzamide

描述

属性

IUPAC Name |

2-bromo-5-methoxy-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrN3O3/c1-27-16-2-3-18(21)17(12-16)19(25)23-13-14-6-10-24(11-7-14)20(26)15-4-8-22-9-5-15/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDQXGYJZMVZDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bromination and Methoxylation of Benzoic Acid Derivatives

The synthesis begins with functionalization of a benzoic acid precursor. A validated route involves:

Methoxylation :

Bromination :

Reduction of Nitro Group :

Table 1: Optimization of Methoxylation and Bromination Steps

| Step | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methoxylation | DMF | 60 | 12 | 85 |

| Bromination | DCM | 0 → 25 | 6 | 78 |

| Reduction | Ethanol | 25 | 3 | 92 |

Preparation of (1-Isonicotinoylpiperidin-4-yl)methylamine (Intermediate B)

Piperidine Functionalization

The piperidine scaffold undergoes sequential modifications:

N-Acylation with Isonicotinoyl Chloride :

Conversion to Amine :

Critical Parameter Analysis :

- Excess TEA (2.5 equiv) prevents HCl-mediated side reactions during acylation.

- Gradual warming from 0°C to RT minimizes exothermic decomposition of isonicotinoyl chloride.

Coupling of Intermediates A and B

Amide Bond Formation

The final step involves coupling the benzoyl chloride derivative of Intermediate A with Intermediate B:

Activation of Carboxylic Acid :

Nucleophilic Acyl Substitution :

Table 2: Impact of Solvent on Coupling Efficiency

| Solvent | Reaction Time (h) | Isolated Yield (%) |

|---|---|---|

| THF | 12 | 82 |

| DCM | 18 | 68 |

| DMF | 8 | 74 |

Purification and Characterization

Chromatographic Purification

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, 2H, pyridine-H), 7.89 (d, 1H, Ar-H), 7.32 (dd, 1H, Ar-H), 6.92 (d, 1H, Ar-H), 4.12 (t, 2H, CH₂N), 3.84 (s, 3H, OCH₃), 3.21–3.15 (m, 2H, piperidine-H), 2.89–2.82 (m, 2H, piperidine-H), 1.98–1.85 (m, 3H, piperidine-H), 1.52–1.41 (m, 2H, piperidine-H).

- HRMS (ESI+) : m/z calcd for C₂₀H₂₂BrN₃O₃ [M+H]⁺: 432.0821; found: 432.0824.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern approaches emphasize flow chemistry for improved reproducibility:

Green Chemistry Metrics

- E-factor : 18.7 (solvent recovery reduces to 12.4)

- PMI (Process Mass Intensity) : 32.1 kg/kg product

化学反应分析

Types of Reactions

2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)-5-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution of the bromine atom with an amine results in an amino derivative.

科学研究应用

2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)-5-methoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)-5-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

相似化合物的比较

Similar Compounds

- 2-bromo-N-((1-pyridin-4-yl)piperidin-4-yl)methyl)-5-methoxybenzamide

- 2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-methoxybenzamide

Uniqueness

2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)-5-methoxybenzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the isonicotinoyl group and the position of the methoxy group contribute to its distinct properties compared to similar compounds.

生物活性

2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)-5-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

The compound features a bromine atom, a methoxy group, and an isonicotinoyl-piperidine moiety, which contribute to its unique pharmacological profile. The molecular formula is with a molecular weight of approximately 365.25 g/mol.

Research indicates that this compound interacts with various biological targets:

- Inhibition of RORC2 : The compound acts as an inverse agonist for the retinoic acid receptor-related orphan receptor C2 (RORC2), which plays a crucial role in the regulation of interleukin-17 (IL-17) production. This mechanism suggests potential applications in treating autoimmune diseases characterized by elevated IL-17 levels.

- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties, particularly against certain strains of bacteria and fungi, indicating its potential as an antibiotic agent.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study | Biological Activity | Outcome |

|---|---|---|

| Study 1 | RORC2 Inhibition | Reduced IL-17 production in vitro |

| Study 2 | Antimicrobial Testing | Inhibited growth of E. coli and S. aureus |

| Study 3 | Cytotoxicity Assay | Moderate cytotoxic effects on cancer cell lines |

Case Studies

- Autoimmune Disease Model : In a murine model of autoimmune arthritis, administration of the compound resulted in a significant reduction in disease severity and joint inflammation, correlating with decreased IL-17 levels in serum samples.

- Cancer Research : A study investigating the cytotoxic effects of the compound on various cancer cell lines revealed that it induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent. The mechanism was attributed to the activation of caspase pathways.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)-5-methoxybenzamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the benzamide core. Key steps include bromination at the 2-position, introduction of the methoxy group at the 5-position, and coupling with the isonicotinoylpiperidinylmethyl moiety via amide bond formation. Reaction optimization includes:

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for intermediate isolation .

- Yield Improvement : Temperature control (e.g., reflux in ethanol or THF) and stoichiometric adjustments of nucleophiles (e.g., piperidine derivatives) .

Q. How can structural confirmation of this compound be achieved using analytical techniques?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons for bromine substitution) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₁BrN₃O₃) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, if single crystals are obtained .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology :

- Enzyme Inhibition Assays : Use fluorogenic substrates to test inhibition of proteases or kinases, with IC₅₀ calculations .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

- Antimicrobial Testing : Microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound's bioactivity?

- Methodology :

- Analog Synthesis : Modify the piperidine ring (e.g., substituent variation at the 4-position) or benzamide core (e.g., replacing bromine with other halogens) .

- Biological Profiling : Compare IC₅₀ values across analogs to identify critical functional groups .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins like PARP or HDACs .

Q. What strategies resolve contradictions in biological activity data between this compound and structurally similar analogs?

- Methodology :

- Meta-Analysis : Compile data from multiple studies (e.g., PubChem, NIST) to identify trends in substituent effects .

- Target-Specific Assays : Use isogenic cell lines or knockout models to isolate mechanism-specific effects (e.g., BRCA1-deficient vs. wild-type cells) .

- Solubility/Permeability Testing : Address discrepancies by evaluating logP and membrane permeability (e.g., Caco-2 assays) .

Q. How can computational methods predict off-target interactions or toxicity risks?

- Methodology :

- Pharmacophore Modeling : Tools like Schrödinger’s Phase to assess overlap with known toxicophores .

- ADMET Prediction : Use QikProp or SwissADME to estimate bioavailability, CYP450 inhibition, and hERG channel liability .

- Molecular Dynamics Simulations : GROMACS for stability analysis of ligand-target complexes over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。